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Compound of Interest

Compound Name:
(1H-Indazol-3-YL)methylamine

hydrochloride

Cat. No.: B569668 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield

publicly available experimental spectroscopic data (NMR, IR, MS) for (1H-Indazol-3-
YL)methylamine hydrochloride. This guide, therefore, presents predicted spectroscopic

characteristics based on the known properties of the 1H-indazole core and related structures.

The experimental protocols provided are generalized procedures for obtaining such data.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a detailed overview of the expected spectroscopic properties of (1H-
Indazol-3-YL)methylamine hydrochloride and the methodologies for their determination.

Chemical Structure and Properties
IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride

Molecular Formula: C₈H₁₀ClN₃

Molecular Weight: 183.64 g/mol [1]

CAS Number: 117891-16-4

Predicted Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for (1H-Indazol-3-
YL)methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 br s 1H Indazole N-H

~8.5 br s 3H -NH₃⁺

~8.1 d 1H Ar-H (H4)

~7.7 d 1H Ar-H (H7)

~7.5 t 1H Ar-H (H6)

~7.3 t 1H Ar-H (H5)

~4.4 s 2H -CH₂-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~142.0 Ar-C (C7a)

~140.0 Ar-C (C3)

~127.0 Ar-C (C5)

~122.0 Ar-C (C6)

~121.5 Ar-C (C3a)

~120.0 Ar-C (H4)

~111.0 Ar-C (H7)

~35.0 -CH₂-
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Strong, broad
N-H and C-H stretching (amine

salt, aromatic)

~1620 Medium C=N stretching (indazole ring)

~1590, ~1460 Medium C=C stretching (aromatic ring)

~1400 Medium CH₂ bending

~750 Strong
C-H out-of-plane bending

(ortho-disubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Interpretation

148.0875 [M+H]⁺ (protonated free base, C₈H₁₀N₃⁺)

131.0613 [M+H - NH₃]⁺ (loss of ammonia)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (1H-Indazol-3-YL)methylamine
hydrochloride in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Set the spectral width to cover a range of 0-15 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-160 ppm.

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR.

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the

solvent peak of DMSO-d₆ (δ 39.52 ppm).

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the sample with dry KBr powder and pressing it into a thin, transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the pure KBr pellet.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as

methanol or a mixture of water and acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in the positive ion mode.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z

50-300).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Compound

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Spectroscopic Techniques

Information Obtained

NMR
(Nuclear Magnetic Resonance)

Carbon-Hydrogen Framework

IR
(Infrared)

Functional Groups

MS
(Mass Spectrometry)

Molecular Weight &
Formula

Chemical Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b569668?utm_src=pdf-body-img
https://www.benchchem.com/product/b569668?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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